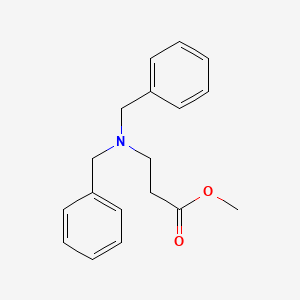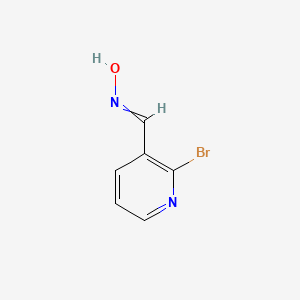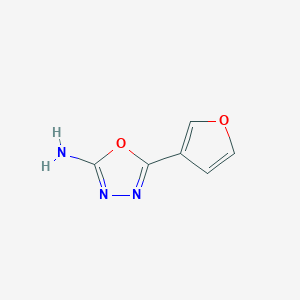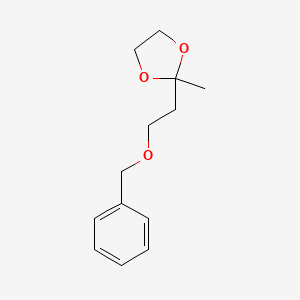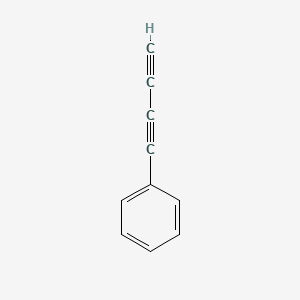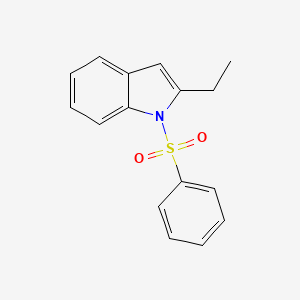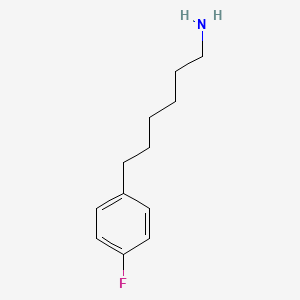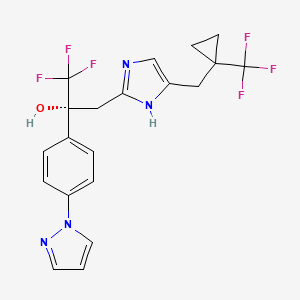
(R)-MK-5046
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-MK-5046 is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including trifluoromethyl, pyrazolyl, phenyl, and imidazolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-MK-5046 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolyl-phenyl intermediate: This step involves the reaction of a pyrazole derivative with a phenyl halide under basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Final coupling and reduction: The final step involves coupling the intermediate with an imidazole derivative, followed by reduction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (R)-MK-5046 exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl and imidazole groups are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(R)-MK-5046: This compound is unique due to its combination of functional groups, which is not commonly found in other compounds.
Other trifluoromethylated compounds: These compounds share the trifluoromethyl group but may lack the other functional groups present in the target compound.
Pyrazolyl-phenyl derivatives: These compounds share the pyrazolyl-phenyl moiety but may not have the trifluoromethyl or imidazole groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18F6N4O |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1 |
InChI Key |
UJINBEQCDMOAHM-GOSISDBHSA-N |
Isomeric SMILES |
C1CC1(CC2=CN=C(N2)C[C@@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F |
Canonical SMILES |
C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


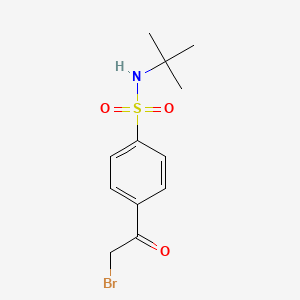
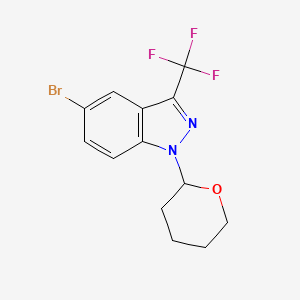
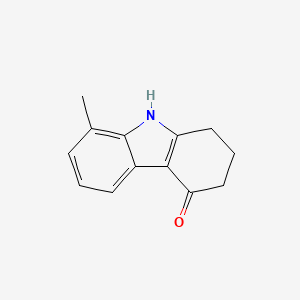
![2-[(5-Bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8606443.png)
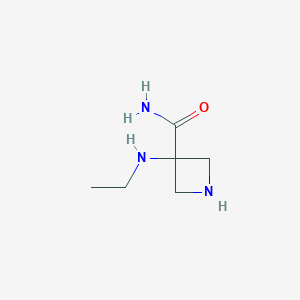
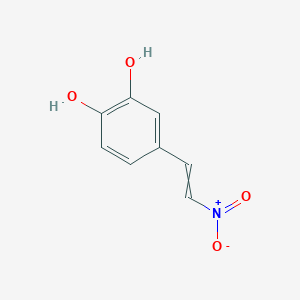
![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)
